Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)
Overview
Description
Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) is a compound with the molecular formula C30H24CoF12N6P2 and a molecular weight of 817.43 . It appears as a light yellow to brown solid . This compound is primarily used as a catalyst and finds wide applications in organic synthesis . It can be used in electrochemical reactions, photochemical reactions, and as a fluorescence probe . Additionally, it can also be used as a component in dye-sensitized solar cells .
Synthesis Analysis
The synthesis of Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) involves reacting three equivalents of the bipyridine ligand with one equivalent of cobalt chloride hexahydrate in methanol at 55 °C for approximately 3 hours .Molecular Structure Analysis
The tris(2,2’-bipyridine)cobalt(II) forms a dication that lies across a twofold rotation axis in the space group C2/c. The nitrogen atoms of the three bipyridine ligands form a distorted octahedron around the cobalt ion .Chemical Reactions Analysis
The compound is known to participate in redox reactions. It has been used as a redox mediator in photosystem I-based biophotovoltaic devices .Physical and Chemical Properties Analysis
Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) is a solid at 20 degrees Celsius . It is light yellow to brown in color .Scientific Research Applications
1. Electron Transfer and Metal-Ligand Bonding
Tris(2,2'-bipyridine)cobalt(II) is studied for its electron-transfer reactivity and metal-ligand bonding in various configurations. The compound shows significant differences in bond lengths and hydrogen bonding in its complexes, which are related to electron-transfer barriers (Szalda, Creutz, Mahajan, & Sutin, 1983).
2. Application in Dye-Sensitized Solar Cells
The use of tris(2,2'-bipyridine)cobalt(II)/(III) based polymer gel electrolyte in conjunction with organic carbazole dye in dye-sensitized solar cells (DSSC) has shown energy conversion efficiencies of up to 10% under various light intensities (Xiang, Huang, Bach, & Spiccia, 2013).
3. Enhancement of Hole-Transporting Material in Solar Cells
Novel cobalt complexes, including tris(2,2'-bipyridine)cobalt(III), have been synthesized and used as dopants to improve hole-transporting material in perovskite solar cells, enhancing power conversion efficiency significantly (Onozawa-Komatsuzaki et al., 2017).
4. Homogeneous Catalysis in Photoreduction of Water
This compound, in combination with ruthenium(II) macrocycle system, has been used in the homogeneous catalysis of the photoreduction of water by visible light, producing hydrogen with a quantum yield of up to 0.13 mol einstein^-1 (Brown, Brunschwig, Creutz, Endicott, & Sutin, 1979).
5. Polarographic Behavior Study
Investigation of the electrode processes of tris(2,2′-bipyridine)cobalt(II) and (III) in acetonitrile solutions provided insights into the reduction process of these complexes and their electrochemical properties (Tanaka & Sato, 1968).
6. Electrochromic Properties in Thin Films
The compound, when adsorbed on titanium dioxide coated electrodes, exhibits electrochromic properties, suggesting potential applications in smart windows or new types of displays (Rozman et al., 2017).
7. Photoisomerization Properties
Tris(bipyridine)cobalt complexes have been studied for their photoisomerization properties, providing valuable insights into the effects of azobenzene moieties and cobalt ions on isomerization (Yamaguchi et al., 2005).
8. Aqueous Dye-Sensitized Solar Cell Electrolytes
The application of this compound in aqueous electrolyte improved the efficiency of dye-sensitized solar cells, indicating its potential as a redox mediator for highly efficient solar cells (Xiang, Huang, Cheng, Bach, & Spiccia, 2013).
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation. It is also suspected of causing cancer . Safety precautions include avoiding handling until all safety precautions have been read and understood, obtaining special instructions before use, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Future Directions
Biochemical Analysis
Biochemical Properties
Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) acts as a redox mediator in biochemical reactions . It has been found to have appropriate midpoint potentials for electron donation to Photosystem I (PSI), a protein complex involved in photosynthesis . The cobalt-based complexes are not destructive to protein, suggesting that they can interact with various enzymes and proteins without causing damage .
Cellular Effects
The effects of Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) on cells are primarily related to its role as a redox mediator. By donating electrons to PSI, it can influence cellular processes related to energy production
Molecular Mechanism
The molecular mechanism of action of Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) is largely based on its ability to donate electrons to PSI This electron donation can influence the redox state of the cell, potentially affecting various cellular processes
Temporal Effects in Laboratory Settings
The stability of Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) in laboratory settings has been noted, with implications for its use in biophotovoltaic devices
Metabolic Pathways
Its role as a redox mediator suggests it could interact with enzymes or cofactors involved in redox reactions
Subcellular Localization
The subcellular localization of Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) is not well defined. Given its role as a redox mediator, it may be localized to areas of the cell involved in redox reactions
Properties
IUPAC Name |
cobalt(2+);2-pyridin-2-ylpyridine;dihexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.Co.2F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;2*1-7(2,3,4,5)6/h3*1-8H;;;/q;;;+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXASOGRZNYSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CoF12N6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79151-78-3 | |
Record name | Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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